molecular formula C30H51N3O4 B12699620 2-[[[2-[[2-[(1-Oxooctadecyl)amino]ethyl]amino]ethyl]amino]carbonyl]benzoic acid CAS No. 94134-71-1

2-[[[2-[[2-[(1-Oxooctadecyl)amino]ethyl]amino]ethyl]amino]carbonyl]benzoic acid

Cat. No.: B12699620
CAS No.: 94134-71-1
M. Wt: 517.7 g/mol
InChI Key: NUPDHZKEMXVLFC-UHFFFAOYSA-N
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Description

2-[[[2-[[2-[(1-Oxooctadecyl)amino]ethyl]amino]ethyl]amino]carbonyl]benzoic acid is a complex organic compound with a molecular formula of C_30H_50N_4O_4 This compound is known for its unique structure, which includes a benzoic acid moiety linked to a long-chain fatty acid derivative through a series of amide bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[[2-[[2-[(1-Oxooctadecyl)amino]ethyl]amino]ethyl]amino]carbonyl]benzoic acid typically involves multiple steps, starting with the preparation of the benzoic acid derivative and the long-chain fatty acid derivative. The key steps include:

    Preparation of Benzoic Acid Derivative: The benzoic acid derivative is synthesized through the nitration of benzoic acid, followed by reduction to form the corresponding amine.

    Preparation of Long-Chain Fatty Acid Derivative: The long-chain fatty acid derivative is prepared by the oxidation of octadecanol to form octadecanoic acid, followed by conversion to the corresponding acyl chloride.

    Coupling Reaction: The benzoic acid derivative and the long-chain fatty acid derivative are coupled through a series of amide bond-forming reactions, typically using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-[[[2-[[2-[(1-Oxooctadecyl)amino]ethyl]amino]ethyl]amino]carbonyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides, often using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols, typically using reagents like lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4).

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO_4), Chromium trioxide (CrO_3)

    Reduction: Lithium aluminum hydride (LiAlH_4), Sodium borohydride (NaBH_4)

    Substitution: Halogens (e.g., chlorine, bromine), Alkylating agents (e.g., methyl iodide)

Major Products Formed

    Oxidation: Corresponding oxides

    Reduction: Corresponding amines or alcohols

    Substitution: Various substituted derivatives

Scientific Research Applications

2-[[[2-[[2-[(1-Oxooctadecyl)amino]ethyl]amino]ethyl]amino]carbonyl]benzoic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and polymers.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of 2-[[[2-[[2-[(1-Oxooctadecyl)amino]ethyl]amino]ethyl]amino]carbonyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-[[[2-[[2-[(1-Oxooctadecyl)amino]ethyl]amino]ethyl]amino]carbonyl]benzoic acid can be compared with other similar compounds, such as:

    N-[(1-Oxooctadecyl)amino]benzoic acid: Similar structure but lacks the additional amide linkages.

    2-[(1-Oxooctadecyl)amino]benzoic acid: Similar structure but with fewer amide linkages.

    Octadecanamide derivatives: Compounds with similar long-chain fatty acid moieties but different functional groups.

The uniqueness of this compound lies in its specific arrangement of amide bonds and the combination of benzoic acid and long-chain fatty acid derivatives, which confer distinct chemical and biological properties.

Properties

CAS No.

94134-71-1

Molecular Formula

C30H51N3O4

Molecular Weight

517.7 g/mol

IUPAC Name

2-[2-[2-(octadecanoylamino)ethylamino]ethylcarbamoyl]benzoic acid

InChI

InChI=1S/C30H51N3O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-28(34)32-24-22-31-23-25-33-29(35)26-19-17-18-20-27(26)30(36)37/h17-20,31H,2-16,21-25H2,1H3,(H,32,34)(H,33,35)(H,36,37)

InChI Key

NUPDHZKEMXVLFC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCNCCNC(=O)C1=CC=CC=C1C(=O)O

Origin of Product

United States

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